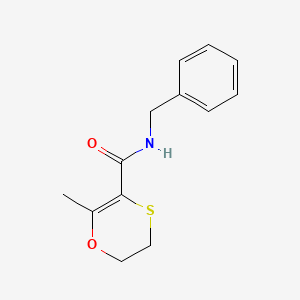
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide: is a synthetic organic compound known for its diverse applications, particularly in the field of agriculture as a fungicide. It is also referred to as Carboxin . This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an oxathiine ring, making it a valuable subject of study in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the following steps:
Formation of the Oxathiine Ring: The oxathiine ring is synthesized through a cyclization reaction involving a thiol and an epoxide. This step requires specific conditions such as the presence of a base (e.g., sodium hydroxide) and a solvent like ethanol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. Benzyl chloride is commonly used as the benzylating agent, and the reaction is carried out in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This is achieved by reacting the intermediate compound with an appropriate amine, such as aniline, under conditions that facilitate amide bond formation, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Oxidation: N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide can undergo oxidation reactions, particularly at the sulfur atom in the oxathiine ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), benzyl chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted benzyl compounds.
科学的研究の応用
Chemistry
In chemistry, N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is used as a model compound to study the reactivity of oxathiine rings and the effects of various substituents on chemical stability and reactivity.
Biology
Biologically, this compound is significant due to its antifungal properties. It is used to study the inhibition of fungal growth and the mechanisms by which it disrupts fungal cell processes.
Medicine
In medicine, research focuses on its potential as an antifungal agent. Studies investigate its efficacy against various fungal pathogens and its potential use in treating fungal infections.
Industry
Industrially, this compound is primarily used as a fungicide in agriculture. It helps protect crops from fungal diseases, thereby improving yield and quality.
作用機序
The primary mechanism of action of N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves the inhibition of succinate dehydrogenase, an enzyme crucial for the fungal respiratory chain . By binding to the enzyme’s active site, the compound disrupts the electron transport chain, leading to reduced ATP production and ultimately causing fungal cell death.
類似化合物との比較
Similar Compounds
Thiabendazole: Another antifungal agent with a different mechanism of action, primarily used to treat fungal infections in humans and animals.
Fluconazole: A widely used antifungal medication that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Azoxystrobin: A fungicide used in agriculture that inhibits mitochondrial respiration in fungi.
Uniqueness
N-Benzyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific inhibition of succinate dehydrogenase, which distinguishes it from other antifungal agents that target different pathways or cellular components. Its structural features, such as the oxathiine ring and benzyl group, also contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-benzyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10-12(17-8-7-16-10)13(15)14-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQYFIWUYIKDNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SCCO1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














